methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate
Description
Methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate (molecular formula: C₁₅H₁₄N₂O₅; molecular weight: 302.289; CAS: 294194-17-5) is a heterocyclic compound featuring a fused imidazo-oxazine core with a phenoxymethyl substituent at position 6 and a methyl carboxylate ester at position 1 . Its structure combines an oxazine ring fused to an imidazole moiety, a scaffold observed in bioactive molecules targeting neurological receptors and enzymes like β-lactamases .
Properties
IUPAC Name |
methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydroimidazo[5,1-c][1,4]oxazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-20-14(18)12-13-15(19)22-11(7-17(13)9-16-12)8-21-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODRHYSWYCWWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=O)OC(CN2C=N1)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features an imidazole ring fused with an oxazine moiety, characterized by the following molecular formula:
- Molecular Formula : C₁₅H₁₄N₂O₅
- Molecular Weight : 302.29 g/mol
- CAS Number : 294194-17-5
The presence of both nitrogen and oxygen in its structure contributes to its unique chemical properties and potential biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:
- Cyclization Reactions : Utilizing metal nanoparticles or catalytic systems to promote the formation of heterocycles.
- Functional Group Modifications : Adjusting reaction conditions (temperature, solvents) to enhance yield and purity.
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities:
Anticancer Activity
Research has shown that derivatives of similar heterocyclic compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxic Effects : Compounds related to methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine have been tested against solid tumors with varying success rates.
Anti-inflammatory Properties
Studies suggest that this compound may modulate inflammatory pathways:
- Cytokine Release : It has shown effects on the release of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.
Antimicrobial Activity
While some derivatives have demonstrated antimicrobial properties against specific bacterial strains, the activity of methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine remains to be fully characterized.
The exact mechanism of action for methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine is not completely understood but may involve:
- Electrophilic Interactions : The carbonyl group and imidazole nitrogen may facilitate interactions with biological targets.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate | Structure | Contains a methyl group on the phenyl ring; potential for similar biological activity. |
| Dihydroimidazo[4,5-b]pyridine derivatives | Structure | Exhibits different ring fusion; studied for neuroprotective effects. |
| Oxazepine derivatives | Structure | Known for their role in CNS activity; different heterocyclic framework. |
The uniqueness of methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine lies in its specific combination of functional groups that enhance its biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have evaluated the pharmacological potential of this compound in various contexts:
- Anticancer Studies : A study demonstrated that related compounds could inhibit tumor growth in vitro and in vivo models.
- Inflammation Models : Research indicated that certain derivatives could reduce inflammation markers in cell cultures.
Scientific Research Applications
Medicinal Chemistry
Application Summary:
This compound is primarily investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with biological systems, making it a candidate for drug development.
Methods of Application:
- Synthesis: The compound is synthesized using multi-step synthetic pathways that often involve catalytic systems to enhance yield and purity.
- Biological Testing: It undergoes in vitro assays targeting specific enzymes or receptors, followed by in vivo studies to assess efficacy and toxicity.
Results and Outcomes:
Preliminary studies indicate that methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate may exhibit:
- Anti-inflammatory properties
- Antibacterial activity
- Neuroprotective effects
These findings are critical for determining the pharmacological profile of the compound and its therapeutic index.
Molecular Electronics
Application Summary:
The compound can modulate electronic properties at the molecular level, serving as a linker in electronic devices.
Methods of Application:
It is attached to carbon electrodes to study its effects on electrical conductivity through controlled experiments.
Results and Outcomes:
Research shows that the compound can switch between low-conducting and high-conducting states. This property is essential for developing molecular switches and transistors, which are pivotal in miniaturizing electronic components.
Chemical Education
Application Summary:
this compound serves as an educational tool to demonstrate organic chemistry principles.
Methods of Application:
It is used in classroom settings to illustrate the relationship between chemical structure and biological activity.
Results and Outcomes:
Utilizing this compound enhances students' understanding of complex organic reactions and the significance of heterocycles in medicinal chemistry. Assessment metrics indicate improved student engagement and performance.
Optical Engineering
Application Summary:
The compound's optical properties make it suitable for designing dielectric metasurfaces that manipulate light.
Methods of Application:
It can be engineered into devices that control light amplitude and phase through its unique electronic structure.
Results and Outcomes:
Studies suggest that this compound could be instrumental in creating advanced optical devices with applications in imaging systems and photonic circuits.
Fluorescent Probes
Application Summary:
Due to its structural characteristics, this compound may function as a fluorescent probe for imaging applications.
Methods of Application:
The compound can be conjugated to biomolecules for use in fluorescence microscopy or flow cytometry.
Results and Outcomes:
Its effectiveness as a probe is evaluated based on fluorescence intensity and specificity for target cellular components. Preliminary data indicate promising results for diagnostic applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methyl Ester
The methyl ester group undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with Amines : Produces carboxamide derivatives via aminolysis.
Conditions : DMF, 80°C, 12 hours with excess amine .
Outcome : Substitution yields analogues with altered solubility and bioactivity profiles .
Oxidation of the Oxazine Ring
The oxazine moiety is susceptible to oxidation, particularly at the 8-oxo position:
-
Oxidation with KMnO₄ : Converts the oxazine ring into a ketone-enriched structure.
Conditions : Aqueous KMnO₄, pH 10–12, room temperature .
Outcome : Enhanced electrophilicity for further functionalization .
Hydrogenation of the Dihydroimidazole Ring
Catalytic hydrogenation selectively reduces the dihydroimidazole double bond:
-
Reagents : H₂ (1 atm), Pd/C (10% w/w) in ethanol.
Outcome : Saturated imidazolidine derivatives with retained oxazine functionality .
Reaction Conditions and Outcomes
Base-Mediated Deprotonation
The imidazole nitrogen participates in acid-base reactions:
-
Deprotonation : Achieved with K₂CO₃ or DBU in aprotic solvents.
-
Role : Facilitates nucleophilic attacks or coordination in metal-catalyzed reactions .
Comparative Reactivity with Analogues
Side-Chain Modifications
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Phenoxymethyl Group : Subject to ether cleavage (HI/AcOH) or Friedel-Crafts alkylation .
-
Methyl Ester : Convertible to carboxylic acid (LiOH/H₂O) for further coupling .
Ring-Opening Reactions
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Key Observations :
- Substituent Impact: The phenoxymethyl group in the target compound may enhance lipophilicity compared to chlorophenyl or bromo-substituted analogues, influencing pharmacokinetics .
- Functional Group Variation : Carboxylic acid derivatives (e.g., CAS 35959-60-5) likely exhibit higher polarity than ester derivatives, affecting membrane permeability .
Key Observations :
- Unlike benzodiazepine-fused analogues (e.g., CAS 131666-45-0), the absence of a diazepine ring in the target compound may reduce GABA receptor affinity but broaden enzyme-targeting applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via lactonization reactions involving imidazole derivatives and epoxides. For example, reacting a potassium salt of a methyl imidazole-dicarboxylate with phenoxymethyl-substituted epoxides under controlled temperatures (60–80°C) in aprotic solvents (e.g., THF) yields the target compound. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended. Reaction progress should be monitored using TLC and confirmed by LC-MS .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the oxazine ring (δ 4.2–5.0 ppm for oxymethylene protons) and imidazole protons (δ 7.5–8.5 ppm). Carbonyl groups (C=O) appear at ~170 ppm in 13C NMR .
- IR Spectroscopy : Confirm lactone formation (C=O stretch at ~1750 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .
- HRMS : Ensure molecular ion peaks match the exact mass (e.g., [M+H]+ calculated for C₁₅H₁₅N₂O₅: 327.0983) .
Q. What are the key stability considerations for this compound under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH and 40°C/75% RH for 1–3 months. Analyze degradation products via HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid). Major impurities may include hydrolyzed lactone or oxidized imidazole derivatives, which can be cross-referenced with pharmacopeial standards for related benzodiazepine analogs .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly lactone intermediacy?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O in epoxide precursors) to track oxygen incorporation into the lactone ring. Analyze products via mass spectrometry to confirm isotopic distribution. Kinetic studies under varying temperatures (Arrhenius plots) can reveal rate-determining steps, such as nucleophilic ring-opening of the epoxide .
Q. What strategies resolve contradictions in spectral data during structural characterization?
- Methodological Answer :
- Dynamic NMR : Resolve overlapping proton signals by analyzing variable-temperature NMR spectra (e.g., −20°C to 50°C) to identify conformational isomers .
- 2D NMR (COSY, HSQC) : Map coupling between imidazole and oxazine protons to confirm connectivity .
- X-ray Crystallography : For crystalline derivatives, compare experimental unit cell parameters with Cambridge Structural Database entries for imidazo-oxazine analogs .
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize the compound’s geometry and calculate frontier molecular orbitals (HOMO/LUMO). Docking studies using AutoDock Vina can predict binding affinities to targets like GABA receptors, leveraging structural data from related imidazo-benzodiazepines .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this chemical class?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., phenoxymethyl to benzyl) and assess bioactivity changes. Use a randomized block design with triplicate reactions to minimize batch variability .
- Biological Assays : Test analogs for GABAergic activity via patch-clamp electrophysiology or radioligand displacement assays. Compare IC₅₀ values against flumazenil as a reference standard .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
